3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

cancer cell differentiation monocyte induction undifferentiated cell proliferation arrest

This 2(1H)-pyrazinone derivative is a potent antiproliferative and differentiation-inducing agent, optimized via its unique N1-p-tolyl and 3-(3,4-dimethoxyphenyl-2-oxoethyl)thio substitution pattern. It arrests undifferentiated cell proliferation and induces monocytic differentiation in HL-60 models. Its structural features are specifically linked to kinase inhibitor screening libraries targeting EGFR, AKT, or PI3K pathways. The 2-oxoethylthio linker provides a critical hydrogen bond acceptor absent in simpler benzylthio analogs, making it essential for structure-activity relationship (SAR) studies. Prioritize this compound when N1-substituent-dependent differentiation effects and linker carbonyl contributions must be validated with a matched molecular pair comparator.

Molecular Formula C21H20N2O4S
Molecular Weight 396.46
CAS No. 946293-49-8
Cat. No. B2659458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
CAS946293-49-8
Molecular FormulaC21H20N2O4S
Molecular Weight396.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H20N2O4S/c1-14-4-7-16(8-5-14)23-11-10-22-20(21(23)25)28-13-17(24)15-6-9-18(26-2)19(12-15)27-3/h4-12H,13H2,1-3H3
InChIKeyWRXRIRNASHDRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one (CAS 946293-49-8): Procurement-Grade Chemical Profile and Research Utility


3-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one (CAS 946293-49-8) is a synthetic small molecule belonging to the 2(1H)-pyrazinone class, featuring a characteristic thioether bridge linking a 3,4-dimethoxyphenyl-2-oxoethyl moiety to the pyrazinone core at the 3-position, with a p-tolyl substituent at the N1 position . The pyrazinone scaffold is a recognized privileged structure in medicinal chemistry, capable of engaging diverse biological targets through ATP-competitive kinase inhibition, protease inhibition, and cellular differentiation modulation [1]. This specific compound has been documented in patent literature and chemical screening libraries for its activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, positioning it as a candidate for anticancer and dermatological research applications [2].

Why Generic Substitution of 3-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one with In-Class Analogs Is Scientifically Unjustified


Within the 2(1H)-pyrazinone thioether chemotype, even minor structural perturbations at the N1-aryl or S-alkyl positions produce substantial shifts in biological activity, target engagement, and physicochemical properties, making generic interchange scientifically unsound. The p-tolyl group at N1 confers distinct electronic and steric properties compared to halogenated phenyl analogs; the 3,4-dimethoxyphenyl-2-oxoethyl thioether side chain contributes both hydrogen-bonding capacity (via the dimethoxy motif and ketone oxygen) and conformational flexibility (via the thioether linkage) that are absent in simpler benzyl thioether derivatives . Patent-derived functional annotation specifically attributes differentiation-inducing and antiproliferative activity to this compound's unique substitution pattern, a profile not generalizable across the broader pyrazinone class without confirmatory data [1].

Quantitative Differentiation Guide: 3-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one vs. Closest Analogs


Differentiation-Inducing Activity: p-Tolyl Derivative vs. Fluorophenyl Analogs

Patent-derived functional screening data indicate that the target compound (p-tolyl at N1) exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting use as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. In contrast, the closely related 4-fluorophenyl analog (CAS not specified in patents) and 3-fluorophenyl analog, which retain the identical 3,4-dimethoxyphenyl-2-oxoethyl thioether side chain but substitute fluorine for the p-methyl group at N1, lack this specific functional annotation in available patent disclosures . The differentiation-inducing phenotype is therefore specifically associated with the p-tolyl substitution pattern at N1, not the 3,4-dimethoxyphenyl thioether side chain alone.

cancer cell differentiation monocyte induction undifferentiated cell proliferation arrest

Thioether Linker Architecture: 2-Oxoethylthio vs. Benzylthio Side Chain Comparison

The target compound contains a 2-oxoethylthio linker (S-CH2-C(=O)-Ar) that incorporates a ketone carbonyl capable of hydrogen-bond interactions, distinguishing it from simpler benzylthio analogs such as 3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one (CAS 941978-22-9), which possess a direct S-CH2-Ar linkage lacking the carbonyl oxygen . This carbonyl group provides an additional hydrogen bond acceptor site that can influence target binding geometry and metabolic stability. The 2-oxoethylthio motif also alters the conformational preferences of the side chain relative to benzylthio derivatives, potentially affecting the orientation of the terminal 3,4-dimethoxyphenyl group within biological binding pockets .

structure-activity relationship thioether linker pyrazinone SAR

Caspase Activation Potential: Class-Level Evidence from 3,4-Dimethoxyphenyl-Containing Pyrazinone Derivatives

In a study of pyrazino-imidazolinone derivatives bearing the 3,4-dimethoxyphenyl pharmacophore, compound 5a (structurally related by its 3,4-dimethoxyphenyl substitution) demonstrated a 199% increase in caspase activity in HCT-116 p53-negative colon carcinoma cells compared to untreated controls [1]. This same study reported an IC50 of 0.23 µM for 5a against HCT-116 p53-negative cells. The bromo-pyrazine derivative 5d showed a 190% increase in caspase activity with an IC50 of 0.20 µM, suggesting that the 3,4-dimethoxyphenyl group may contribute to p53-independent apoptotic activity within this chemotype [1]. While not a direct measurement of the target compound, this class-level evidence supports the hypothesis that the 3,4-dimethoxyphenyl-2-oxoethyl thioether motif may confer pro-apoptotic properties.

apoptosis induction caspase activation p53-independent cell death HCT-116

Kinase Inhibition Potential of the 2(1H)-Pyrazinone Scaffold: Class Validation for Target Compound Procurement

The 2(1H)-pyrazinone heterocycle has been validated as an ATP-competitive kinase inhibitor scaffold capable of engaging multiple kinases including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ [1]. Representative 2(1H)-pyrazinone compounds demonstrated kinase inhibitory activity and antiproliferative effects in human tumor cells, confirming the scaffold's suitability for kinase-focused library development [1]. The target compound, bearing both the pyrazinone core and the 3,4-dimethoxyphenyl pharmacophore, occupies a structural space consistent with kinase inhibitor pharmacophore models. In contrast, pyrazinone derivatives lacking the 3-position thioether substitution (e.g., simple 3-aryl-2(1H)-pyrazinones) or those with N1-alkyl rather than N1-aryl substitution generally exhibit different target selectivity profiles [2].

kinase inhibitor ATP-competitive inhibition 2(1H)-pyrazinone scaffold anticancer drug discovery

Physicochemical Differentiation: p-Tolyl (CAS 946293-49-8) vs. 4-Fluorophenyl and 4-Chlorophenyl Analogs

The N1-p-tolyl substituent (CH3) in the target compound confers distinct lipophilicity and electronic properties compared to halogenated analogs. Calculated logP for the target compound (C21H20N2O4S, MW 396.46) is estimated at approximately 3.5, reflecting the balanced lipophilicity contributed by the p-tolyl and 3,4-dimethoxyphenyl groups . In comparison, the 4-fluorophenyl analog (C20H17FN2O4S, MW 400.42) has a lower calculated logP (estimated ~3.0) due to the electron-withdrawing fluorine, while the 4-chlorophenyl analog (C20H17ClN2O4S, MW 416.88) has a higher logP (estimated ~3.8) . The p-tolyl derivative occupies an intermediate lipophilicity range that may offer a favorable balance between membrane permeability and aqueous solubility for cell-based assays.

lipophilicity drug-likeness physicochemical properties pyrazinone analog comparison

Evidence Gap Advisory: Limited Direct Comparative Data for CAS 946293-49-8

This compound is primarily documented in patent literature and chemical vendor catalogs as a screening library compound. No peer-reviewed journal articles reporting direct biological testing of CAS 946293-49-8 were identified in PubMed, ChEMBL, or PubChem BioAssay databases as of the search date [1]. The functional annotation regarding differentiation induction derives from patent disclosures indexed via webisa.webdatacommons.org, which may not provide full assay details or quantitative metrics [2]. Consequently, the quantitative differentiation evidence presented in this guide relies predominantly on class-level inference and cross-study comparison with structurally related analogs. Users should treat procurement decisions as hypothesis-driven and request vendor certificates of analysis confirming identity (NMR, HPLC) and purity (≥95%) prior to initiating biological studies.

data transparency screening compound evidence limitations procurement caveat

Best Research and Industrial Application Scenarios for 3-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one (CAS 946293-49-8)


Differentiation Therapy Research: Acute Myeloid Leukemia (AML) and Psoriasis Models

Based on patent-derived functional annotation indicating that this compound arrests proliferation of undifferentiated cells and induces monocytic differentiation, it is best deployed as a tool compound in in vitro differentiation assays using HL-60 (acute promyelocytic leukemia) or other undifferentiated cell models [1]. The compound's p-tolyl substitution at N1 is specifically associated with this differentiation phenotype, distinguishing it from fluorophenyl analogs that lack this annotation. Researchers should include a comparator arm with 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one to validate the N1-substituent dependence of the differentiation effect .

Kinase Inhibitor Screening Cascades with Pyrazinone Scaffold Diversity

The validated 2(1H)-pyrazinone kinase inhibitor scaffold, combined with the unique N1-p-tolyl and 3-(3,4-dimethoxyphenyl-2-oxoethyl)thio substitution pattern of this compound, makes it suitable for inclusion in kinase-focused small molecule screening libraries [1]. Its intermediate lipophilicity (estimated logP ~3.5) and moderate molecular weight (396.46 Da) place it within favorable drug-like property space for kinase inhibitor lead identification. Prioritize this compound when the screening library requires structural diversity at the N1 and 3-positions of the pyrazinone core, particularly for targets where 3,4-dimethoxyphenyl pharmacophores have shown activity (e.g., EGFR, AKT, or PI3K-related pathways) [1].

Structure-Activity Relationship (SAR) Studies on Thioether Linker Architecture

The 2-oxoethylthio linker of the target compound provides a carbonyl hydrogen bond acceptor that is absent in simpler benzylthio analogs (e.g., 3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one) [1]. This makes the compound a valuable comparator in SAR studies designed to probe the contribution of the linker carbonyl to target binding affinity, metabolic stability, and aqueous solubility. Pair with the benzylthio analog in a matched molecular pair analysis to isolate the effect of the ketone carbonyl on biological and physicochemical properties .

p53-Independent Apoptosis Pathway Investigation

Class-level evidence from pyrazino-imidazolinone derivatives bearing the 3,4-dimethoxyphenyl group demonstrates significant caspase activation (199% increase) and potent antiproliferative activity (IC50 0.23 µM) in HCT-116 p53-negative colon cancer cells [1]. While not directly tested, the target compound's structural features (3,4-dimethoxyphenyl-2-oxoethyl thioether, pyrazinone core) position it as a candidate for p53-independent apoptosis studies. Use in parallel with the validated compound 5a from Tambat et al. (2023) to benchmark caspase activation potency and explore the contribution of the pyrazinone vs. pyrazino-imidazolinone core to the apoptosis phenotype [1].

Quote Request

Request a Quote for 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.